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Compound of Interest

Compound Name: 4-Methylthiopiperidine

Cat. No.: B2664829 Get Quote

Introduction: The Significance of the Piperidine
Scaffold in Modern Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands

as one of the most ubiquitous and vital structural motifs in medicinal chemistry.[1][2] Its

prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids

underscores its importance as a privileged scaffold for the design of therapeutic agents.[1] The

conformational flexibility of the piperidine chair structure, combined with the basicity of the

secondary amine, allows for precise three-dimensional orientation of substituents, facilitating

optimal interactions with biological targets. This guide provides a comprehensive technical

overview of 4-Methylthiopiperidine (also known as 4-(methylsulfanyl)piperidine), a versatile

derivative that offers unique properties for researchers, scientists, and drug development

professionals.

Core Molecular Attributes of 4-Methylthiopiperidine
4-Methylthiopiperidine is a disubstituted piperidine derivative featuring a methylthio (-SCH₃)

group at the C4 position. This substitution imparts specific physicochemical characteristics that

can be leveraged in molecular design. The compound is most commonly handled in its free

base form or as a more stable hydrochloride salt.
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Identifier Value Reference

IUPAC Name 4-(Methylsulfanyl)piperidine N/A

Synonyms
4-Methylthiopiperidine, Methyl

4-piperidinyl sulfide
[3][4]

CAS Number 767270-41-7 (Free Base) [3]

CAS Number
208245-70-9 (Hydrochloride

Salt)
N/A

Molecular Formula C₆H₁₃NS [3]

Molecular Weight 131.24 g/mol [3]

InChI Key
WGFYICOOQBENDY-

UHFFFAOYSA-N

Physicochemical Properties: A Comparative
Analysis
The introduction of the methylthio group at the 4-position subtly modulates the physical

properties of the parent piperidine ring. Understanding these properties is critical for

applications in synthesis, formulation, and biological assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6848532.htm?N=United%20States
https://parchem.com/chemical-supplier-distributor/4-methylthiopiperidine-242144
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6848532.htm?N=United%20States
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6848532.htm?N=United%20States
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6848532.htm?N=United%20States
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2664829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value (Free Base)
Value (Hydrochloride

Salt)
Reference

Appearance

Colorless to light

yellow liquid

(predicted)

Solid N/A

Boiling Point
202.6 ± 33.0 °C

(Predicted)
Not Applicable [3]

Melting Point Not Available 124-127 °C N/A

Density
0.99 ± 0.1 g/cm³

(Predicted)
Not Available [3]

pKa (Conjugate Acid) ~10.8 (Estimated) Not Applicable [5]

Solubility

Miscible with water

and common organic

solvents (Expected)

Soluble in water N/A

Field Insights on Physicochemical Properties:

Basicity (pKa): The pKa of the piperidinium ion is approximately 11.1-11.2.[5] The electron-

donating, albeit weakly, nature of the 4-methylthio group is expected to have a minimal

impact on the basicity of the piperidine nitrogen. Therefore, the pKa is estimated to be

slightly lower than that of piperidine itself but still indicative of a strong base suitable for

forming stable salts. This property is crucial for purification and for developing aqueous

formulations of drug candidates.[5]

Lipophilicity: The methylthio group increases the lipophilicity compared to 4-

hydroxypiperidine, which can influence a molecule's ability to cross cellular membranes and

its pharmacokinetic profile. The predicted XlogP is 1.0.[6]

Synthesis and Chemical Reactivity
While a specific, published experimental protocol for the synthesis of 4-Methylthiopiperidine
is not readily available in the literature, its structure lends itself to established synthetic
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strategies for 4-substituted piperidines. A plausible and efficient approach would involve the

reductive amination of a suitable keto-precursor.

Proposed Synthetic Workflow: Reductive Amination
This protocol outlines a robust, two-step, one-pot procedure starting from the commercially

available 4-(methylthio)cyclohexanone. Reductive amination is a cornerstone of amine

synthesis due to its efficiency and operational simplicity.[7]

Step 1: Imine Formation

Step 2: Reduction

4-(Methylthio)cyclohexanone

Iminium Ion Intermediate

Reaction

Ammonia (NH3)

Reaction

4-Methylthiopiperidine

Reduction

Reducing Agent
(e.g., NaBH(OAc)3)

Click to download full resolution via product page

Experimental Protocol: Synthesis of 4-Methylthiopiperidine

Objective: To synthesize 4-Methylthiopiperidine via reductive amination of 4-

(methylthio)cyclohexanone.

Materials:

4-(Methylthio)cyclohexanone
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Ammonia (e.g., 7N solution in Methanol)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or

Argon), add 4-(methylthio)cyclohexanone (1.0 eq).

Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM or DCE (approx. 0.1-0.2

M concentration). Add the ammonia solution in methanol (2.0-3.0 eq) to the stirring solution.

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation

of the intermediate imine/enamine.

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction

mixture. Monitor for any mild exotherm.

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's

progress using Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is

consumed (typically 4-12 hours).

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution. Stir vigorously for 30 minutes.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

DCM (3x).
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced

pressure to yield the crude 4-Methylthiopiperidine.

Purification: The crude product can be purified by vacuum distillation or flash column

chromatography on silica gel if necessary.

Core Reactivity
N-Alkylation/Acylation: As a secondary amine, the nitrogen atom is nucleophilic and readily

undergoes alkylation, acylation, sulfonylation, and reductive amination with other carbonyl

compounds. This is the primary mode of its utility as a building block.

S-Oxidation: The thioether moiety is susceptible to oxidation. Mild oxidizing agents (e.g.,

H₂O₂, m-CPBA) will convert the sulfide to the corresponding sulfoxide and subsequently to

the sulfone. This provides an additional handle for modifying the electronic properties and

solubility of the final molecule.

Spectroscopic Characterization Profile (Predicted)
For a research scientist, unambiguous characterization of a novel or synthesized compound is

paramount. While experimental spectra for 4-Methylthiopiperidine are not widely published, a

predicted profile based on its structure and data from analogous compounds can serve as a

reliable guide for identification.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
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Proton

Assignment

Predicted δ

(ppm)
Multiplicity Integration Notes

H-4 (methine) ~2.7 - 2.9 Quintet or tt 1H

Coupled to axial

and equatorial

protons at

C3/C5.

H-2/H-6 (axial) ~2.5 - 2.7 dt 2H

Deshielded by

proximity to

nitrogen.

H-2/H-6

(equatorial)
~3.0 - 3.2 dm 2H

Deshielded by

proximity to

nitrogen.

H-3/H-5 (axial) ~1.4 - 1.6 qd 2H

H-3/H-5

(equatorial)
~1.8 - 2.0 dm 2H

-SCH₃ (methyl) ~2.1 s 3H

Characteristic

singlet for a

methyl sulfide.

-NH Variable (broad) s 1H

Chemical shift is

concentration

and solvent

dependent.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
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Carbon Assignment Predicted δ (ppm) Notes

C-2 / C-6 ~48-50
Carbons adjacent to the

nitrogen atom.

C-4 ~38-40
Carbon bearing the methylthio

group.

C-3 / C-5 ~34-36

-SCH₃ ~15-17 Methyl carbon of the thioether.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Intensity

3300 - 3400 N-H Stretch Medium, Broad

2950 - 2800 C-H Stretch (Aliphatic) Strong

1470 - 1430 C-H Bend (CH₂) Medium

1150 - 1050 C-N Stretch Medium

700 - 600 C-S Stretch Weak-Medium

Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z = 131.08 (Calculated for C₆H₁₃NS).[6]

[M+H]⁺: m/z = 132.08.[6]

Key Fragmentation: Expect loss of the methylthio group (-SCH₃) or cleavage of the

piperidine ring.

Applications in Drug Design and Medicinal
Chemistry
The 4-Methylthiopiperidine scaffold is a valuable building block for creating more complex

molecules with potential therapeutic applications. Its utility stems from the ability to introduce
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the piperidine ring into a target molecule while providing a metabolically distinct thioether

functionality.

4-Methylthiopiperidine
(Building Block)

N-Functionalization
(Alkylation, Acylation, etc.)

Diverse Library of
Piperidine Derivatives

Lead Compounds for
Drug Discovery

Click to download full resolution via product page

Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in drugs

targeting CNS receptors. The lipophilicity imparted by the methylthio group can be tuned to

optimize blood-brain barrier penetration.

Enzyme Inhibitors: The thioether can act as a hydrogen bond acceptor or engage in other

non-covalent interactions within an enzyme's active site. For example, molecules

incorporating an N-(4-methylthiophenyl) group have been explored as potent microtubule

targeting agents for cancer therapy.

Metabolic Stability: The methylthio group offers a different metabolic profile compared to

more common functional groups like methoxy ethers. While it can be oxidized to the
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sulfoxide and sulfone, this pathway may be slower than O-demethylation, potentially

improving the pharmacokinetic profile of a drug candidate.

Safety and Handling
The hydrochloride salt of 4-Methylthiopiperidine is classified as harmful and an irritant.

Standard laboratory safety protocols should be strictly followed.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust/vapors and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion
4-Methylthiopiperidine represents a valuable and versatile chemical intermediate for drug

discovery and organic synthesis. Its unique combination of a basic piperidine core and a

modifiable thioether functional group provides chemists with a powerful tool for constructing

novel molecular architectures. This guide has provided a comprehensive overview of its known

and predicted properties, a plausible and detailed synthetic protocol, and an analysis of its

potential applications, serving as a foundational resource for researchers in the pharmaceutical

and chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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